molecular formula C14H17NO3 B14327547 4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid CAS No. 105664-56-0

4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid

Cat. No.: B14327547
CAS No.: 105664-56-0
M. Wt: 247.29 g/mol
InChI Key: OIYSCJLLTROHDD-UHFFFAOYSA-N
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Description

4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a methoxy group and a methyl group attached to the indole ring, which is further connected to a butanoic acid chain. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a hydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The methoxy and methyl groups can be introduced through selective substitution reactions on the indole ring. The butanoic acid chain can be attached via a coupling reaction, such as the Suzuki–Miyaura coupling, which involves the reaction of an organoboron compound with a halide under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The Fischer indole synthesis and Suzuki–Miyaura coupling are commonly employed in industrial settings due to their versatility and high yields .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form quinonoid structures.

    Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cell signaling and metabolic pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The methoxy and methyl groups can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methoxy-3-methyl-1H-indol-1-yl)butanoic acid is unique due to its specific substitution pattern on the indole ring and the presence of a butanoic acid chain. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

105664-56-0

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(5-methoxy-3-methylindol-1-yl)butanoic acid

InChI

InChI=1S/C14H17NO3/c1-10-9-15(7-3-4-14(16)17)13-6-5-11(18-2)8-12(10)13/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)

InChI Key

OIYSCJLLTROHDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC)CCCC(=O)O

Origin of Product

United States

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